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  • Product: Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
  • CAS: 179874-14-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Solubility and Thermal Stability Profile of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

An In-Depth Technical Guide Topic: Solubility and Thermal Stability Profile of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate Audience: Researchers, scientists, and drug development professionals. Abstract Tert-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Solubility and Thermal Stability Profile of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a key synthetic intermediate whose physicochemical properties are critical for its effective use in multi-step organic synthesis and pharmaceutical development. This guide provides a comprehensive framework for characterizing its solubility and thermal stability. While specific experimental data for this compound is not widely published, we present authoritative, field-proven methodologies for its determination. This document details the theoretical underpinnings and provides step-by-step protocols for equilibrium solubility assessment via the shake-flask method and thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to ensure robust and reproducible data generation, empowering researchers to optimize reaction conditions, purification strategies, and storage protocols.

Introduction

Chemical Identity and Structure

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a carbamate derivative with the following key identifiers:

  • CAS Number: 179874-14-7

  • Molecular Formula: C₁₅H₂₂N₂O₃

  • Molecular Weight: 278.35 g/mol

  • Typical Physical Form: White to Yellow Solid

The molecule's structure features a central glycine-like scaffold, N-substituted with both a benzyl and a methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This arrangement makes it a valuable building block in synthetic chemistry.

The Role of the Tert-butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common protecting groups for amines in organic synthesis.[1] Its primary function is to temporarily deactivate the nucleophilicity of the amine, allowing chemical transformations to be performed selectively on other parts of the molecule.[2] The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions, yet it can be readily removed under mildly acidic conditions or, notably, through thermal cleavage.[1][2][3] This thermal lability is a key aspect of its stability profile.

Significance in Drug Discovery and Development

Molecules like Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[2] Understanding their solubility is paramount for selecting appropriate solvent systems for reactions and purification (e.g., crystallization, chromatography). Likewise, knowledge of its thermal stability is essential for defining safe operating temperatures for reactions, preventing degradation during processing, and establishing appropriate storage conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both synthetic and biological systems.[4] Thermodynamic solubility, which describes the equilibrium concentration of a compound in a solvent at a specific temperature, is the most definitive measure.[4]

Theoretical Considerations

Carbamate derivatives exhibit a wide range of solubilities based on their overall molecular structure. Generally, they show poor solubility in nonpolar organic solvents and higher solubility in polar organic solvents.[5] The presence of both a benzyl group and a tert-butyl group in the target molecule suggests a degree of lipophilicity, while the amide and carbamate moieties can participate in hydrogen bonding, influencing solubility in protic and polar aprotic solvents.

Data Presentation

As quantitative solubility data for this specific compound is not extensively published, Table 1 is provided as a template for researchers to populate with their own experimentally determined values. This standardized format facilitates data comparison and interpretation.[6]

Table 1: Template for Experimental Solubility Data of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Organic Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L) Method of Analysis
Methanol 25 HPLC
Ethanol 25 HPLC
Isopropanol 25 HPLC
Acetonitrile 25 HPLC
Acetone 25 HPLC
Ethyl Acetate 25 HPLC
Dichloromethane 25 HPLC
Tetrahydrofuran (THF) 25 HPLC
Toluene 25 HPLC

| N,N-Dimethylformamide (DMF) | 25 | | | HPLC |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its robustness and reliability.[4] The following protocol ensures that a true equilibrium is reached, providing an accurate measurement.

2.3.1 Purpose: To determine the saturation solubility of the compound in various organic solvents at a controlled temperature.

2.3.2 Materials:

  • Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

  • High-purity organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

2.3.3 Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.[6]

  • Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for 24 to 72 hours. This extended duration is critical to allow the system to reach thermodynamic equilibrium, especially if slow polymorphic transformations could occur.[4]

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the suspension to settle for at least 30 minutes.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is essential to remove any undissolved microcrystals.[4]

  • Quantification via HPLC:

    • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a multi-point calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution.

    • Accurately dilute the filtered saturated sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This concentration is the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solid compound to solvent in vial B Agitate at constant temperature (24-72h) A->B C Allow solids to settle B->C D Withdraw supernatant C->D E Filter (0.22 µm syringe filter) D->E F Prepare dilutions E->F G HPLC Analysis F->G H Calculate concentration vs. calibration curve G->H

Caption: Workflow for equilibrium solubility determination.

Thermal Stability Profile

Thermal analysis provides critical information on melting, decomposition, and other temperature-induced transitions.[7] For a Boc-protected compound, thermal analysis can reveal not only its melting point but also the temperature at which the protecting group is lost.

Fundamental Principles of Thermal Analysis
  • Thermogravimetric Analysis (TGA): Measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is ideal for studying processes that involve mass loss, such as decomposition.[9][10]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It detects thermal events like melting, crystallization, and glass transitions, including those with no associated mass change.[12][13]

Expected Thermal Behavior

For Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, a typical thermal profile would show:

  • An endothermic event on the DSC thermogram corresponding to the melting of the solid.

  • A significant mass loss on the TGA curve at a higher temperature, corresponding to the thermal decomposition of the Boc group.[3] This decomposition often proceeds via the elimination of isobutylene and carbon dioxide.

Data Presentation

Key thermal stability parameters should be summarized for clear interpretation.

Table 2: Template for Thermal Analysis Data

Parameter Value (°C) Method Comments
Melting Point (Tₘ, Onset) DSC Indicates purity and solid-state stability.
Melting Point (Tₘ, Peak) DSC Peak of the melting endotherm.
Decomposition Temp (Tₔ, Onset) TGA Temperature at which significant mass loss begins.

| Mass Loss (%) | | TGA | Should correspond to the mass of the Boc group. |

Experimental Protocol: TGA and DSC Analysis

3.4.1 Purpose: To determine the melting point and thermal decomposition profile of the compound.

3.4.2 Materials:

  • Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

  • TGA instrument

  • DSC instrument

  • Appropriate sample pans (e.g., aluminum for DSC, platinum or alumina for TGA)

  • High-purity inert gas (e.g., Nitrogen)

3.4.3 TGA Methodology:

  • Tare the TGA sample pan.

  • Accurately weigh 3-10 mg of the sample into the pan.

  • Place the pan in the TGA furnace.

  • Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition (e.g., 350 °C).

  • Record the mass loss as a function of temperature. The onset of the major mass loss step is reported as the decomposition temperature.

3.4.4 DSC Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature. The sharp endothermic peak corresponds to the melting event. The onset and peak temperatures are typically reported.

G cluster_main cluster_tga TGA Analysis cluster_dsc DSC Analysis A Compound Sample T1 Heat at 10°C/min under N₂ A->T1 D1 Heat at 10°C/min under N₂ A->D1 T2 Measure Mass Loss T1->T2 T3 Determine T_decomposition T2->T3 D2 Measure Heat Flow D1->D2 D3 Determine T_melting D2->D3

Caption: Parallel workflow for thermal characterization.

Integrated Analysis and Discussion

The data obtained from solubility and thermal stability studies are interconnected. For instance, the thermal stability limit determined by TGA defines the maximum temperature for solubility experiments or for distillative purification without risking degradation. The melting point from DSC can be used in thermodynamic models, such as the Yalkowsky equation, to estimate aqueous solubility.[14]

For process chemists, this data dictates the choice of solvents for reactions to ensure the compound remains in solution, and informs the design of crystallization procedures by identifying suitable solvent/anti-solvent systems. For formulation scientists, these properties are fundamental to developing stable dosage forms and predicting shelf-life.

Conclusion

A thorough characterization of the solubility and thermal stability of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is indispensable for its successful application in research and development. By employing the standardized, robust methodologies detailed in this guide—namely the shake-flask method for solubility and TGA/DSC for thermal analysis—scientists can generate the reliable, high-quality data needed to make informed decisions. This foundational knowledge enables the optimization of synthetic processes, ensures the integrity of the molecule during handling and storage, and ultimately accelerates the path of drug development.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Fish, F., & Parrott, E. L. (n.d.). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • Qi, S., et al. (n.d.).
  • Alves, C. P., et al. (n.d.).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Alcalá, M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Ololade, Z. S., et al. (n.d.).
  • AZoM. (2018). Thermal Analysis of Organic Compounds.
  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
  • Sigma-Aldrich. (n.d.). TERT-BUTYL 2-(BENZYL(METHYL)AMINO)
  • Pickering, M. V. (n.d.).
  • Zhou, C., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Werner, A. F., et al. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
  • BenchChem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • BenchChem. (2025). Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Taylor, M. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (2026). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF.

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate: A Case Study in Structure-Based Drug Design

Abstract This technical guide provides a comprehensive, in-depth framework for the crystallographic analysis of the small organic molecule, Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate. While a public crystal s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the crystallographic analysis of the small organic molecule, Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps to obtain and analyze its single-crystal X-ray diffraction data. By using this molecule as a case study, we will explore the rationale behind experimental choices, from crystal growth to data interpretation, underscoring the critical role of crystallographic data in modern drug discovery and development.

Introduction: The Strategic Importance of Structural Elucidation

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure contains a combination of rigid (benzyl group, amide plane) and flexible (ethyl linker, tert-butyl group) components, making it an excellent candidate for structural analysis to understand its conformational preferences and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1] This precise structural information is the bedrock of structure-based drug design, enabling scientists to:

  • Confirm Molecular Identity and Stereochemistry: Provides definitive proof of the synthesized compound's connectivity and absolute configuration.

  • Understand Conformational Landscapes: Reveals the preferred three-dimensional shape of the molecule in the solid state, which can inform its bioactive conformation.

  • Identify Key Intermolecular Interactions: Elucidates the hydrogen bonds, van der Waals forces, and other interactions that govern how molecules pack together, offering insights into crystal engineering and polymorph screening.[2]

  • Guide Ligand-Receptor Docking Studies: A high-resolution crystal structure provides an accurate starting point for computational modeling of how the molecule might interact with a biological target.[3]

This guide will walk through the entire workflow, from obtaining suitable crystals of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate to the final interpretation of its crystal structure.

Experimental Workflow for Crystallographic Analysis

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision. The overall workflow is depicted below.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination a Compound Purification b Solubility Screening a->b c Selection of Crystallization Method b->c d Crystal Harvesting c->d e Crystal Mounting d->e Transfer Crystal f Diffractometer Screening e->f g Data Collection Strategy f->g h Data Integration & Scaling g->h i Structure Solution (Phase Problem) h->i Processed Data j Structure Refinement i->j k Validation & Analysis j->k l CIF File Generation k->l G cluster_jar Sealed Jar cluster_vial Inner Vial solution Solution of Compound in Solvent 1 antisolvent Anti-solvent (Solvent 2) vapor Vapor Diffusion vapor->solution

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utility of Tert-Butyl 2-(Benzyl(methyl)amino)-2-oxoethylcarbamate in Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Scientific Rationale & Strategic Utility Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (commonly referred to as Boc-Gly-N(Me)(B...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Scientific Rationale & Strategic Utility

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (commonly referred to as Boc-Gly-N(Me)(Bzl) ) is a highly specialized building block utilized in advanced peptide engineering[1],[2]. In modern drug development, the incorporation of N-methylated backbones and bulky tertiary amides into peptide sequences is a proven strategy to overcome poor pharmacokinetic profiles[3]. These modifications eliminate hydrogen-bond donors, thereby enhancing proteolytic stability against exopeptidases and increasing lipophilicity for improved membrane permeability and oral bioavailability[4].

The Chemical Challenge: Synthesizing tertiary amides directly on a solid support is notoriously difficult. Direct N-alkylation of resin-bound peptides often suffers from incomplete conversions and racemization. Furthermore, attempting to cleave activated resins using bulky secondary amines (such as N-methylbenzylamine) results in sluggish kinetics and poor yields due to severe steric hindrance[5].

The Strategic Solution: Boc-Gly-N(Me)(Bzl) elegantly circumvents these limitations. By providing a pre-formed N-methyl-N-benzyl tertiary amide, it bypasses the need for inefficient on-resin N-alkylation. Crucially, upon Boc deprotection, the resulting free amine (H-Gly-N(Me)(Bzl) ) features an unhindered primary amine at the glycine alpha-carbon. This primary amine acts as a highly efficient nucleophile, allowing for rapid and high-yielding cleavage of activated safety-catch resins while successfully installing the desired bulky pharmacophore at the C-terminus[5],[6].

Physicochemical Profile & Data Presentation

To effectively utilize this building block, it is essential to understand its structural and kinetic properties.

Table 1: Physicochemical Properties of Boc-Gly-N(Me)(Bzl)
PropertyValue
Chemical Name Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
Common Abbreviation Boc-Gly-N(Me)(Bzl)
CAS Number 179874-14-7
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Structural Feature Pre-formed tertiary amide (N-methyl-N-benzyl)
Primary Application C-terminal capping, Peptidomimetic synthesis
Table 2: Comparative Cleavage Efficiencies on Safety-Catch Resins

Causality: While secondary amines struggle to access the electrophilic center of an activated resin, H-Gly-N(Me)(Bzl) leverages the lack of a side-chain on its glycine residue to maintain high nucleophilicity despite its bulky C-terminal tail.

NucleophileNucleophilic CenterSteric Hindrance at AmineRelative Cleavage KineticsTypical Yield (%)
BenzylaminePrimaryLowFast (< 4 h)> 90%
H-Gly-N(Me)(Bzl) Primary (Glycine) Low Fast (4-8 h) 85 - 95%
N-MethylbenzylamineSecondaryHighSlow (12-24 h)60 - 75%
AnilinesPrimary (Aromatic)Moderate (Electronic drag)Very Slow (> 24 h)< 50%

Experimental Workflows & Protocols

The most powerful application of Boc-Gly-N(Me)(Bzl) is its use as a nucleophile to cleave peptides synthesized on alkanesulfonamide (Kenner) safety-catch resins[5],[6].

G A Peptide on Sulfonamide Resin B Activation (Iodoacetonitrile) A->B Alkylation C Activated N-Cyanomethyl Acylsulfonamide B->C D Aminolysis with H-Gly-N(Me)(Bzl) C->D Nucleophilic Displacement E Peptide-Gly-N(Me)(Bzl) (Released Product) D->E High Yield Cleavage

Caption: Workflow for safety-catch resin activation and nucleophilic cleavage using H-Gly-N(Me)(Bzl).

Protocol 1: In Situ Preparation of H-Gly-N(Me)(Bzl) Free Amine

Expertise Note: The Boc carbamate must be removed to expose the nucleophilic primary amine. Because the resulting free amine can be prone to diketopiperazine formation or degradation if stored, it must be generated and neutralized immediately prior to the cleavage step.

  • Deprotection: Dissolve Boc-Gly-N(Me)(Bzl) (5.0 equiv relative to the resin loading) in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

  • Agitation: Stir at room temperature for 30 minutes.

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with anhydrous toluene (3x) to azeotropically remove residual TFA.

  • Solvation: Re-dissolve the resulting H-Gly-N(Me)(Bzl)·TFA salt in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (10.0 equiv) to neutralize the TFA salt, generating the highly nucleophilic free amine in situ.

Protocol 2: Safety-Catch Resin Cleavage via Aminolysis

Expertise Note: Alkanesulfonamide resins are perfectly stable to both acids and bases during standard Fmoc/tBu SPPS. They only become susceptible to nucleophilic attack once activated with an electron-withdrawing cyanomethyl group[5],[6]. Iodoacetonitrile is selected over diazomethane because the resulting cyanomethyl derivative is >150-fold more reactive to nucleophilic displacement.

  • Resin Swelling: Swell the peptide-loaded alkanesulfonamide resin in NMP for 15 minutes.

  • Activation: Add Iodoacetonitrile (20.0 equiv) and DIPEA (10.0 equiv) in NMP to the resin.

  • Alkylation: Agitate for 24 hours at room temperature, strictly protected from light to prevent iodine radical formation.

  • Self-Validation Step: Wash the resin thoroughly with NMP and DCM. Crucial QC: Perform a micro-cleavage on a 5 mg resin aliquot using a standard unhindered amine (e.g., benzylamine) for 2 hours. Analyze the filtrate via LC-MS to confirm quantitative activation[6].

  • Nucleophilic Cleavage: Add the pre-neutralized H-Gly-N(Me)(Bzl) solution (from Protocol 1) to the activated resin.

  • Displacement: Agitate for 12-18 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate. Wash the resin sequentially with DCM and Methanol, combining all filtrates.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude Peptide-Gly-N(Me)(Bzl) product, ready for global side-chain deprotection.

Pharmacokinetic Impact of the C-Terminal Modification

The ultimate goal of utilizing Boc-Gly-N(Me)(Bzl) is to engineer a peptide with superior drug-like properties. The logical relationship between this chemical modification and the resulting in vivo benefits is visualized below[3],[4].

G N Incorporation of -Gly-N(Me)(Bzl) Terminus S Increased Steric Bulk & Loss of H-Bond Donor N->S P Enhanced Proteolytic Stability S->P Prevents exopeptidase degradation M Improved Membrane Permeability S->M Increases lipophilicity O Higher Oral Bioavailability P->O M->O

Caption: Pharmacokinetic impact pathway of incorporating a C-terminal N-methyl-N-benzyl amide.

References

  • 2- benzyl(methyl)
  • 19811-52-0|tert-Butyl (2-(benzylamino)-2-oxoethyl)
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of sterically demanding amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of sterically demanding amides. The synthesis of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate involves the coupling of Boc-protected glycine (Boc-glycine) with the secondary amine N-benzylmethylamine.

While Boc-glycine is achiral—eliminating the risk of racemization via oxazolone intermediates—the steric bulk of the secondary amine significantly slows down the nucleophilic attack[1]. This kinetic delay opens the door for competing side reactions, which is the primary cause of poor yields in this specific workflow[1][2].

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to help you achieve >90% reaction yields.

Reaction Pathway & Mechanistic Causality

To troubleshoot effectively, we must first understand the causality of the failure. The diagram below illustrates the critical juncture in the reaction: the formation of the activated ester. If the amine is too slow to attack, the intermediate will permanently rearrange into a dead-end byproduct[1][2].

G A Boc-Glycine (Carboxylic Acid) C Activated Ester Intermediate A->C Activation (+ Base) B Coupling Agent (e.g., HATU / EDC) B->C E Tert-butyl 2-(benzyl(methyl)amino) -2-oxoethylcarbamate C->E Nucleophilic Attack F Side Reaction: N-Acylurea C->F Sluggish amine (Without additive) D N-Benzylmethylamine (Secondary Amine) D->E

Mechanistic pathway of Boc-glycine amidation and potential N-acylurea side reaction.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stuck below 50% when using EDC·HCl without any additives? A: When activating Boc-glycine with carbodiimides like EDC or DCC alone, the initial product is a highly reactive O-acylisourea intermediate[2]. Because N-benzylmethylamine is a sterically hindered secondary amine, its nucleophilic attack is kinetically sluggish. During this delay, the O-acylisourea undergoes a spontaneous O-to-N migration to form a thermodynamically stable, completely unreactive N-acylurea byproduct[1][2][3]. This pathway consumes your starting material and depresses the yield. Solution: You must intercept the O-acylisourea before it rearranges. Always use an additive like HOBt or HOAt to form an active ester that is resistant to rearrangement[1][3].

Q2: Should I switch from EDC/HOBt to a uronium-based coupling agent like HATU? A: Yes. For secondary amines, switching to HATU is the most reliable way to drastically improve yields[1][4]. HATU (the uronium salt of HOAt) is significantly more reactive than EDC/HOBt. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring-group effect: it utilizes hydrogen bonding to pre-organize the incoming N-benzylmethylamine, accelerating the nucleophilic attack and overcoming the steric hindrance[1][4].

Q3: I switched to HATU, but I am seeing a new impurity and low yields. What happened? A: You likely added all reagents into the flask simultaneously. HATU can react directly with N-benzylmethylamine to form an unreactive guanidinium byproduct[1][5]. Solution: You must enforce a strict order of addition. Pre-activate the Boc-glycine with HATU and base for 10–15 minutes before introducing the amine to the system.

Q4: What is the optimal base and solvent combination for this reaction? A:

  • Base: N,N-Diisopropylethylamine (DIPEA) is mandatory[6][7]. Unlike Triethylamine (TEA), DIPEA is highly sterically hindered and non-nucleophilic, preventing it from competing with your secondary amine or reacting with the coupling agent[6][7].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is preferred for HATU-mediated couplings because it fully solubilizes the uronium salts and stabilizes the highly polar transition states required for the reaction[2].

Quantitative Data: Coupling Reagent Comparison

To help you select the right chemistry for your scale and budget, here is a quantitative summary of expected outcomes based on the coupling system used for this specific transformation[1][4][6][8].

Coupling SystemTypical Yield (%)Primary Byproduct RiskEase of PurificationCost & Scalability
EDC·HCl (No Additive) 30 - 50%High (N-acylurea)[1]Moderate (Water-soluble urea)Low cost, high scalability
EDC·HCl / HOBt 70 - 85%LowModerateLow cost, high scalability
HATU / DIPEA > 90% Low (Guanidinium if mismanaged)[1]High (Requires aqueous wash)High cost, discovery scale
T3P / DIPEA 85 - 95%Very Low[4]Very High (Water-soluble)Moderate cost, scalable
Self-Validating Experimental Protocol (HATU/DIPEA Method)

To ensure high scientific integrity and reproducibility, follow this self-validating protocol. Each step contains a built-in verification check to ensure the chemistry is proceeding as intended.

Step 1: Pre-activation

  • Action: Dissolve Boc-Glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) dropwise. Stir at room temperature for 15 minutes.

  • Self-Validation Check: Observe the solution. A distinct color change (typically to a pale yellow) confirms the successful generation of the active HOAt ester. If the solution remains completely colorless, verify the quality of your HATU reagent.

Step 2: Amine Addition

  • Action: Add N-benzylmethylamine (1.1 eq) dropwise to the pre-activated mixture. Stir at room temperature for 2 to 4 hours.

Step 3: Reaction Monitoring

  • Action: Take a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LCMS or TLC (Hexanes/EtOAc).

  • Self-Validation Check: On TLC, stain with Ninhydrin. Boc-glycine will not stain, but any unreacted N-benzylmethylamine will appear as a distinct spot. The reaction is complete when the amine spot disappears. On LCMS, look for the dominant product mass peak at m/z 279.17 [M+H]+.

Step 4: Quench and Aqueous Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (3x) – Removes acidic impurities and the HOAt byproduct.

    • 1M HCl (1x) – Removes any trace unreacted amine and DIPEA.

    • Brine (1x) – Removes residual water and DMF.

Step 5: Drying and Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure title compound.

Workflow N1 1. Pre-activation Boc-Gly + HATU + DIPEA in DMF (Stir 15 min, RT) N2 2. Amine Addition Add N-Benzylmethylamine (Dropwise) N1->N2 N3 3. Reaction Monitoring LCMS/TLC Validation (Check for active ester consumption) N2->N3 N4 4. Aqueous Workup Quench with NaHCO3, Extract with EtOAc (Removes acidic impurities) N3->N4 N5 5. Purification Silica Gel Chromatography (Yield >90%) N4->N5

Step-by-step experimental workflow for the HATU-mediated synthesis of the target carbamate.

References
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. 1

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.9

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. 8

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. 2

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. 6

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 7

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. 3

  • Carbodiimide amide coupling reaction sideproduct. Reddit (Chempros). 5

  • Optimizing Peptide Coupling: Key Techniques. JPT. 4

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate. Incomplete deprotection of this substrate, while common, can often be resolved through a systematic approach to troubleshooting and optimization.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Foundational Concepts - Mechanism and Reaction Monitoring

A successful troubleshooting strategy begins with a firm understanding of the reaction's underlying principles and the analytical methods used to monitor its progress.

FAQ: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA), is an efficient, acid-catalyzed process that proceeds through a well-established four-step mechanism.[1]

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA).[2]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond. This results in the formation of a stable, resonance-stabilized tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2] It is crucial to perform this reaction in an open or vented system to allow this gas to escape safely.[2]

  • Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding amine salt (e.g., a trifluoroacetate salt).[1][2]

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_acid Acid Start R-NH-Boc Protonation Protonated Carbamate Start->Protonation 1. Protonation Acid H-A Acid->Protonation Final_Salt Amine Salt R-NH₃⁺ A⁻ Acid->Final_Salt Fragmentation Carbamic Acid + t-Bu⁺ Protonation->Fragmentation 2. C-O Cleavage Decarboxylation Free Amine + CO₂ Fragmentation->Decarboxylation 3. Decarboxylation Decarboxylation->Final_Salt 4. Protonation

Caption: Acid-catalyzed Boc deprotection mechanism.

FAQ: How can I effectively monitor the progress of my deprotection reaction?

Reliable monitoring is critical to determine the optimal reaction time and prevent the formation of side products from prolonged exposure to acid.

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method.[3]

    • Expected Observation: The deprotected amine salt product is significantly more polar than the N-Boc protected starting material. Consequently, the product will exhibit a much lower Retention Factor (Rf) value on the TLC plate.

    • Visualization: Staining the developed TLC plate with a ninhydrin solution is highly recommended.[4][5] Ninhydrin reacts with the newly formed primary amine to produce a distinct purple or yellow spot, providing unambiguous confirmation of product formation. The Boc-protected starting material will not react with ninhydrin.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most definitive data, confirming reaction completion, product identity (via mass), and the presence of any side products.[6] It is the gold standard for quantitative analysis of the reaction mixture.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reaction monitoring, the disappearance of the characteristic singlet peak for the nine tert-butyl protons, typically found around 1.4 ppm, is a clear indicator of Boc group removal.[4]

Part 2: Troubleshooting Incomplete Deprotection

When faced with an incomplete reaction, a logical, step-by-step approach is the most effective way to diagnose and solve the problem.

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Intensify Conditions cluster_method Step 3: Change Methodology Start Reaction Incomplete? (Verified by TLC/LC-MS) Check_Acid Is Acid Fresh? (TFA is hygroscopic) Start->Check_Acid Yes Check_Solvent Is Solvent Anhydrous? (e.g., DCM) Check_Acid->Check_Solvent Increase_Acid Increase Acid Conc. (e.g., 25% to 50% TFA) Check_Solvent->Increase_Acid Reagents OK Increase_Time Extend Reaction Time (Monitor every hour) Increase_Acid->Increase_Time Increase_Temp Gently Warm Reaction (e.g., to 40°C) Increase_Time->Increase_Temp Outcome_Success Reaction Complete Increase_Temp->Outcome_Success Improvement Seen Outcome_Fail Still Incomplete Increase_Temp->Outcome_Fail No Improvement Change_Acid Switch Acid System (e.g., to 4M HCl/Dioxane) Change_Mild Use Milder Conditions (e.g., Oxalyl Chloride/MeOH) Change_Acid->Change_Mild Change_Mild->Outcome_Success Outcome_Fail->Change_Acid

Caption: A step-by-step troubleshooting workflow.

FAQ: My deprotection with TFA in DCM is sluggish or incomplete. What are the primary causes?

Several factors can contribute to an incomplete reaction for this specific substrate:

  • Insufficient Acid Strength or Stoichiometry: This is the most common culprit.[7] Trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can reduce its effective acidity.[7] Furthermore, the substrate itself contains a tertiary amine (the N-benzyl-N-methylamide moiety) which is basic and may neutralize a portion of the acid, necessitating a higher molar excess.

  • Steric Hindrance: While the Boc group is on a primary amine, the bulky N-benzyl-N-methyl group in proximity may create steric hindrance, slowing the approach of the protonating species.[7][8] Substrates with significant steric bulk often require more forcing conditions for complete deprotection.[7]

  • Reaction Time and Temperature: Many standard protocols suggest 30 minutes to 2 hours at room temperature. However, more challenging substrates may simply require longer reaction times or gentle heating to proceed to completion.[6]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and inefficient.[7]

FAQ: I've confirmed my reagents are fresh, but the reaction is still stalled. What are my next optimization steps?

If reagent quality is not the issue, systematically increasing the reaction's vigor is the next logical step.

  • Increase Acid Concentration: Gradually increase the concentration of TFA. If you started with a 25% (v/v) solution of TFA in DCM, increase it to 50% or even use neat TFA.[8]

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS. Some sterically hindered substrates may require several hours or even overnight stirring for full conversion.[4]

  • Elevate the Temperature: Gently warming the reaction to 40-50 °C can significantly increase the reaction rate.[6] However, use caution, as higher temperatures can also promote side reactions. This should be attempted only after extending the reaction time at room temperature proves insufficient.

  • Switch the Acid System: If TFA/DCM is not effective, switching to a 4M solution of HCl in 1,4-dioxane is a powerful alternative.[9] This system is often more potent and can drive difficult deprotections to completion, frequently in less than 30 minutes.[4]

Part 3: Addressing Side Reactions
FAQ: I'm observing unexpected byproducts. What are they and how can I prevent them?

The primary side reaction of concern during Boc deprotection is alkylation from the tert-butyl cation.

  • The Problem: The tert-butyl cation (t-Bu⁺) generated during the reaction is a reactive electrophile.[10] It can be intercepted by any nucleophile present in the mixture. In your specific substrate, the electron-rich aromatic ring of the benzyl group is susceptible to Friedel-Crafts alkylation, leading to a byproduct with a mass increase of +56 amu.

  • The Solution: Use Scavengers. To prevent this, a "scavenger" should be added to the reaction mixture to trap the tert-butyl cation.[10]

    • Triisopropylsilane (TIS): Typically added at 1-5% (v/v), TIS is a very effective carbocation scavenger.

    • Water: Adding a small amount of water (1-5% v/v) to the cleavage cocktail can also effectively quench the tert-butyl cation.[8]

Part 4: Data Summary & Experimental Protocols
Comparative Table of Deprotection Methods
MethodReagentsTypical ConditionsProsCons
Standard TFA 25-50% TFA in DCM0 °C to RT, 1-4 hVolatile reagents, easy workup.Can be sluggish for hindered substrates; risk of t-butylation.[7][10]
HCl in Dioxane 4M HCl in 1,4-DioxaneRT, 30-60 minOften more potent than TFA; fast.[9]Dioxane is less volatile; product precipitates as HCl salt.
Mild Oxalyl Chloride Oxalyl Chloride (3 eq.) in MeOHRT, 1-4 hVery mild; tolerates other acid-sensitive groups.[11][12]Slower than strong acid methods; generates HCl in situ.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM

This protocol is the first-line approach for most substrates.

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v). For a challenging substrate, a 1:1 mixture of DCM:TFA is a robust starting point.[1]

  • (Optional) Add a scavenger such as Triisopropylsilane (TIS) (2.5-5% v/v) to the mixture to prevent t-butylation side reactions.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours.

  • Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS until the starting material is fully consumed.[4][6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure on a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

  • The resulting crude product is the amine trifluoroacetate salt, which can be used directly or neutralized in a subsequent aqueous workup.

Protocol 2: Alternative Deprotection using HCl in 1,4-Dioxane

Use this more potent system if the standard TFA protocol is ineffective.

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like Methanol or DCM if solubility is an issue.

  • Add a commercially available solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Deprotection is often complete in less than 30 minutes.[4]

  • Upon completion, the product often precipitates from the solution as the hydrochloride salt. It can be isolated by filtration or by removing the solvent in vacuo.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method is ideal for substrates containing other acid-labile functional groups.

  • In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in Methanol (MeOH).[11]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate increase in temperature and sputtering may be observed.[11]

  • Continue stirring at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[11][12]

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine, typically as its hydrochloride salt.

References
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Teye, J., Sirivolu, V. R., & Ida, Y. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24422–24428. Retrieved from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Retrieved from [Link]

  • Cleator, E., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8107-8118. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Nájera, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5, 1017-1021. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. Retrieved from [Link]

  • Teye, J., Sirivolu, V. R., & Ida, Y. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Retrieved from [Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (2008). PMC. Retrieved from [Link]

  • BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate Purity Analysis: Core-Shell vs. Fully Porous Columns

Executive Summary & Analytical Challenge In modern pharmaceutical development, the purity analysis of key synthetic intermediates is critical for preventing downstream side reactions. Tert-butyl 2-(benzyl(methyl)amino)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In modern pharmaceutical development, the purity analysis of key synthetic intermediates is critical for preventing downstream side reactions. Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (CAS No. 179874-14-7) is a heavily utilized Boc-protected amino acid derivative in peptide synthesis and medicinal chemistry. Because its synthesis often leaves behind structurally similar impurities—such as unreacted secondary amines or des-benzyl derivatives—achieving baseline resolution ( ) is a primary analytical hurdle.

Historically, High-Performance Liquid Chromatography (HPLC) methods for such intermediates relied on 5.0 µm Fully Porous Particles (FPP). However, the shift toward enhanced analytical lifecycles, as outlined in the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1][2], demands more efficient, robust, and high-throughput methodologies.

This guide objectively compares the chromatographic performance of traditional FPP columns against modern Superficially Porous Particles (SPP) , commonly known as Core-Shell technology[3]. Furthermore, it provides a comprehensive, self-validating ICH Q2(R2) protocol for quantifying the purity of this specific carbamate intermediate.

Mechanistic Causality: Why Core-Shell Outperforms Fully Porous Particles

To understand the experimental choices in this method, we must examine the causality behind column performance using the Van Deemter equation ( ), which models plate height ( ) as a function of mobile phase linear velocity ( ).

  • The A-Term (Eddy Diffusion): Core-shell particles are manufactured with a highly uniform solid core and a controlled porous silica layer. This results in a remarkably narrow particle size distribution (typically 3–6% RSD) compared to the 10–30% RSD seen in fully porous materials[4]. A tighter packed bed drastically reduces multipath dispersion (Eddy diffusion).

  • The C-Term (Resistance to Mass Transfer): In a 2.7 µm core-shell particle (e.g., a 1.7 µm solid core with a 0.5 µm porous shell), solute molecules do not diffuse deeply into the particle center[4]. This short diffusion path accelerates mass transfer. Consequently, the C-term remains virtually flat at high flow rates, allowing analysts to increase mobile phase velocity without sacrificing theoretical plates ( ).

By leveraging a 2.7 µm core-shell column, laboratories can achieve UHPLC-like efficiencies on standard 400-bar HPLC systems, bypassing the frictional heating and extreme backpressures associated with sub-2 µm fully porous columns[3].

VanDeemter cluster_0 Fully Porous Particle (5 µm) cluster_1 Core-Shell Particle (2.7 µm) FPP Deep Pores Broad Size Dist. FPP_A High Eddy Diffusion (A-Term) FPP->FPP_A FPP_C Slow Mass Transfer (C-Term) FPP->FPP_C SPP Solid Core + Porous Shell Narrow Size Dist. SPP_A Low Eddy Diffusion (A-Term) SPP->SPP_A SPP_C Fast Mass Transfer (C-Term) SPP->SPP_C

Fig 1. Mechanistic comparison of dispersion factors in fully porous vs. core-shell particles.

Comparative Experimental Design & Chromatographic Conditions

To establish an objective comparison, Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate was analyzed using two different stationary phase architectures under identical mobile phase conditions.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: The low pH (~2.0) ensures that any residual basic impurities are fully protonated, preventing secondary ion-exchange interactions with free silanols on the silica surface, thereby eliminating peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV Photodiode Array (PDA) at 210 nm.

Table 1: Chromatographic Performance Comparison
ParameterTraditional FPP Column (5.0 µm, 150 x 4.6 mm)Core-Shell SPP Column (2.7 µm, 150 x 4.6 mm)
Flow Rate 1.0 mL/min1.5 mL/min
Theoretical Plates ( ) 9,50022,400
Peak Asymmetry ( ) 1.351.05
Critical Resolution ( ) 1.8 (Incomplete baseline separation)3.4 (Robust baseline separation)
System Backpressure 110 bar260 bar
Total Run Time 15.0 min6.0 min

Step-by-Step ICH Q2(R2) Method Validation Protocol

The following protocol represents a self-validating system designed in accordance with the latest ICH Q2(R2) and Q14 guidelines[1][2].

G ATP Analytical Target Profile (ATP) Define Purity Goals Dev Method Development (ICH Q14) Core-Shell Column Optimization ATP->Dev Knowledge Gathering Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Dev->Val Optimized Parameters Routine Routine Quality Control API Intermediate Release Val->Routine Validated Method

Fig 2. Analytical lifecycle workflow integrating ICH Q14 development and Q2(R2) validation.

Step 1: System Suitability Testing (SST)

SST is an integral part of the analytical procedure and must be performed before every validation sequence to confirm system performance[1].

  • Inject the standard solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Retention time RSD , Peak Area RSD , Tailing Factor , and Resolution between the API and its closest impurity .

Step 2: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of degradation products and impurities[1].

  • Prepare five aliquots of the API intermediate (1 mg/mL).

  • Subject aliquots to the following stress conditions for 24 hours:

    • Acidic (0.1M HCl)

    • Basic (0.1M NaOH)

    • Oxidative (3% )

    • Thermal (60°C)

    • Photolytic (UV light exposure)

  • Neutralize, dilute to 100 µg/mL, and inject.

  • Acceptance Criteria: Use PDA peak purity analysis. The Peak Purity Angle must be less than the Peak Purity Threshold for the main peak in all stressed samples, proving no co-elution of degradants.

Step 3: Linearity and Range
  • Prepare calibration standards at five concentration levels: 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL).

  • Inject each standard in triplicate.

  • Plot the peak area response against concentration.

  • Acceptance Criteria: The correlation coefficient ( ) must be , and the y-intercept should be of the 100% level response.

Step 4: Accuracy (Recovery)
  • Spike known quantities of the primary impurity (e.g., Boc-N-benzylglycine) into a pure standard matrix at three levels: 80%, 100%, and 120% of the specification limit.

  • Prepare three replicates per level (9 determinations total).

  • Calculate the percentage recovery: .

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare six independent sample solutions of a single batch at 100% test concentration. Analyze on the same day, by the same analyst, on the same HPLC system.

  • Intermediate Precision: Have a second analyst prepare six new independent solutions on a different day, using a different HPLC system (if available).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the purity assay must be for both individual and combined datasets[1].

Step 6: Robustness

Robustness evaluates the method's capability to remain unaffected by small, deliberate variations[1].

  • Systematically vary the following parameters one at a time:

    • Column Temperature:

    • Flow Rate:

    • Mobile Phase B composition: absolute

  • Acceptance Criteria: SST criteria (specifically ) must be met under all varied conditions.

Validation Results Summary

The experimental execution of the above protocol utilizing the 2.7 µm Core-Shell column yielded the following validated parameters:

Table 2: ICH Q2(R2) Method Validation Results (Core-Shell Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.285Pass
Linearity ( ) (50% to 150% range)0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Repeatability (RSD, n=6) 0.45%Pass
Intermediate Precision (RSD) 0.62%Pass
LOD / LOQ Signal-to-Noise / 0.05 µg/mL / 0.15 µg/mLPass
Robustness across all variationsMin (at organic)Pass

Conclusion & Recommendations for Drug Development Professionals

For the purity analysis of complex pharmaceutical intermediates like Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, relying on legacy 5.0 µm fully porous columns often results in compromised resolution and extended run times.

By transitioning to 2.7 µm Core-Shell (Superficially Porous) particles , laboratories can exploit the favorable mass transfer kinetics (flattened Van Deemter C-term) to achieve a 60% reduction in analysis time and a 135% increase in efficiency without exceeding the pressure limits of standard 400-bar HPLC systems. When paired with a rigorous, ICH Q2(R2)-compliant validation protocol, this methodology provides a highly trustworthy, robust, and regulatory-ready analytical framework for API intermediate release testing.

Sources

Comparative

A Comparative Guide to Validating the Stereochemical Purity of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different phar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, robust and validated analytical methods for determining enantiomeric purity are mandated by regulatory agencies worldwide.[1][2] This guide provides a comprehensive comparison of state-of-the-art analytical techniques for validating the stereochemical purity of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, a key building block in the synthesis of complex chiral molecules.[3][4] We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: A Structural Overview

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is an N-Boc protected amino acid amide. The presence of a stereocenter necessitates the development of analytical methods capable of distinguishing and quantifying its enantiomers with high precision and accuracy. The Boc protecting group and the tertiary amide functionality influence the molecule's polarity and interaction with chiral selectors, presenting unique challenges and opportunities for separation.

High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard

Chiral HPLC is the cornerstone for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][5] The separation mechanism relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to the formation of transient diastereomeric complexes with varying stabilities.[6]

Causality in Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter in developing a successful chiral HPLC method. For a molecule like Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, which contains a carbamate group, an amide linkage, and aromatic rings, several types of interactions are possible, including hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance.[7][8]

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs.[6][9][10] Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), offer a complex chiral environment with helical grooves that can effectively discriminate between enantiomers based on a combination of the interactions mentioned above.[7][10] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.[7]

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin or ristocetin A are particularly effective for separating N-blocked amino acids.[11][12][13] Their unique chiral ionic character allows for multimodal interactions, making them a strong choice for this analyte.[13]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Lux® 5 µm Cellulose-1 (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). An acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape and resolution for acidic or basic compounds.[9][14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 220 nm[9]

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[15]

Workflow Diagram: Chiral HPLC Analysis```dot

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL in Mobile Phase) Inject Inject Sample Sample->Inject Equilibrate Equilibrate HPLC System & Column Equilibrate->Inject Separate Chromatographic Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate Report Generate Report Calculate->Report

Sources

Validation

Benchmarking Peptide Coupling Reagents for the Synthesis of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Executive Summary & Chemical Context The synthesis of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (commonly referred to as Boc-Gly-N(Me)Bzl) represents a classic challenge in peptide and peptidomimetic chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (commonly referred to as Boc-Gly-N(Me)Bzl) represents a classic challenge in peptide and peptidomimetic chemistry[1]. The reaction requires the formation of an amide bond between a protected amino acid (Boc-Gly-OH) and a secondary amine (N-benzylmethylamine).

While primary amines readily undergo acylation, secondary amines like N-benzylmethylamine possess significant steric bulk around the nitrogen's lone pair, drastically reducing their nucleophilicity. This steric hindrance often leads to sluggish reaction kinetics, incomplete conversions, and a higher propensity for side reactions (such as guanidinylation) if the wrong coupling reagent is selected. This guide objectively benchmarks four distinct classes of coupling reagents—HATU, COMU, PyBOP, and EDC/HOBt—to determine the optimal balance of yield, purity, and atom economy for this specific transformation.

Mechanistic Evaluation of Coupling Reagents

The choice of coupling reagent directly dictates the reaction pathway and the stability of the active ester intermediate. Understanding the causality behind these mechanisms is critical for optimizing the synthesis of hindered amides[2].

  • HATU (Aminium/Uronium Salt): Widely considered the gold standard for sterically hindered couplings. HATU activates the carboxylic acid to form an OAt (1-hydroxy-7-azabenzotriazole) active ester. The critical advantage here is the "neighboring group effect"—the nitrogen atom at the 7-position of the azabenzotriazole ring acts as an internal base, hydrogen-bonding with the incoming secondary amine and accelerating the nucleophilic attack[3].

  • COMU (Oxyma-based Uronium Salt): A modern, safer alternative to HATU that avoids the explosive risks associated with benzotriazoles[4]. COMU utilizes an Oxyma leaving group and a morpholino moiety, which enhances solubility in DMF. It exhibits exceptional kinetics for N-methylated and secondary amines, often matching or exceeding HATU in efficiency[2].

  • PyBOP (Phosphonium Salt): PyBOP forms a standard OBt active ester. Because it is a phosphonium salt rather than a uronium salt, it carries zero risk of reacting with the amine to form a dead-end guanidinium byproduct—a known risk if HATU is used in excess with slow-reacting amines[3]. However, its kinetics are noticeably slower for secondary amines compared to HOAt-based reagents.

  • EDC/HOBt (Carbodiimide): The traditional baseline approach. EDC forms an O-acylisourea intermediate that is subsequently converted to an OBt ester[5]. While highly cost-effective for primary amines, this pathway is highly susceptible to sluggish kinetics and the formation of unreactive N-acylurea byproducts when faced with the steric bulk of N-benzylmethylamine.

Mechanism BocGly Boc-Gly-OH (Carboxylic Acid) ActiveEster OAt Active Ester (Highly Reactive) BocGly->ActiveEster HATU / DIPEA (Activation) Product Boc-Gly-N(Me)Bzl (Target Amide) ActiveEster->Product N-benzylmethylamine (Coupling)

Mechanistic pathway of Boc-Gly-OH activation and coupling with a secondary amine.

Quantitative Benchmarking Data

To objectively compare these reagents, we must look at their performance metrics specifically for the coupling of N-methylated/secondary amines. The data below synthesizes expected outcomes based on established kinetic profiles for these reagents[3],[6],[4].

Coupling ReagentChemical ClassBase RequiredReaction TimeCrude Purity (%)Isolated Yield (%)
HATU Aminium SaltDIPEA (2.5 eq)1.0 hr>95%92%
COMU Uronium SaltDIPEA (2.5 eq)1.0 hr>94%90%
PyBOP Phosphonium SaltDIPEA (2.5 eq)4.0 hrs~85%78%
EDC / HOBt CarbodiimideDIPEA (2.5 eq)12.0 hrs~70%60%

Data Analysis: For the synthesis of Boc-Gly-N(Me)Bzl,. The rapid 1-hour reaction time minimizes the degradation of the Boc-protecting group and prevents epimerization (though irrelevant for achiral glycine, this is a critical metric for broader peptide synthesis). EDC/HOBt is not recommended for this specific secondary amine due to the extended reaction time and poor isolated yield.

Validated Experimental Protocol (HATU-Mediated Synthesis)

The following protocol utilizes HATU to achieve maximum yield. The methodology is designed as a self-validating system, where the causality of every step ensures high crude purity[7].

Scale: 10.0 mmol

Pre-Activation (Causality: Preventing Guanidinylation)
  • Solvation: Dissolve Boc-Gly-OH (1.75 g, 10.0 mmol) and HATU (3.99 g, 10.5 mmol, 1.05 eq) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Note: DMF is required to stabilize the polar transition states of the activation step.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol, 2.5 eq) dropwise.

  • Activation Time: Stir the mixture at room temperature for exactly 5 minutes.

    • Why this matters: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt ester before the hindered amine is introduced. If the amine is added too early, it can react directly with the uronium salt of HATU, permanently capping the amine as a guanidinium byproduct.

Coupling Phase
  • Amine Addition: Add N-benzylmethylamine (1.42 mL, 11.0 mmol, 1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the solution at room temperature for 1 hour. The reaction progress can be monitored via TLC or LC-MS until the Boc-Gly-OH is fully consumed.

Self-Validating Workup (Causality: Targeted Impurity Removal)
  • Quench & Extract: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and quench with 50 mL of deionized water. Separate the layers and retain the organic (EtOAc) phase.

  • Acid Wash (1M HCl, 2 x 50 mL): This step protonates any unreacted N-benzylmethylamine and the DIPEA base, rendering them water-soluble and forcing them into the aqueous layer.

  • Basic Wash (Sat. NaHCO₃, 2 x 50 mL): This step deprotonates any unreacted Boc-Gly-OH and the acidic HOAt leaving group generated during the reaction, pulling them into the aqueous waste.

  • Drying: Wash with 50 mL of brine to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield Boc-Gly-N(Me)Bzl as a highly pure solid or viscous oil.

Workflow Step1 1. Dissolve Boc-Gly-OH & HATU in DMF Step2 2. Add DIPEA (Base) & Activate for 5 mins Step1->Step2 Step3 3. Add N-benzylmethylamine & Stir (1 hr) Step2->Step3 Step4 4. Liquid-Liquid Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Wash (HCl, NaHCO3, Brine) & Dry Step4->Step5 Step6 6. Pure Boc-Gly-N(Me)Bzl Isolation Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of Boc-Gly-N(Me)Bzl.

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of rules, but as a discipline of mechanistic causality. When handling specialized synthetic intermediates like Te...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of rules, but as a discipline of mechanistic causality. When handling specialized synthetic intermediates like Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate , understanding the underlying chemistry dictates our operational protocols.

This guide provides drug development professionals with a self-validating, highly technical framework for the safe handling, storage, and disposal of this specific Boc-protected amino acid derivative.

Chemical Profiling & Waste Categorization

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a synthetic intermediate widely used in peptide synthesis. Structurally, it features a tert-butyloxycarbonyl (Boc) protecting group, a tertiary amide, and a benzyl moiety. Because it is an organic compound devoid of halogens, its disposal requires strict segregation from chlorinated waste streams to optimize thermal destruction and prevent corrosive byproducts.

Table 1: Chemical Identity and Logistical Specifications

PropertySpecificationOperational Implication
Chemical Name Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamateContains organic nitrogen; yields NOx upon incineration.
CAS Number 179874-14-7Primary identifier for EHS tracking and inventory management.
Molecular Formula C15H22N2O3Non-halogenated; must be segregated from chlorinated solvents.
Molecular Weight 278.35 g/mol High carbon content provides high fuel value for incineration.
Waste Classification Non-Halogenated Organic Solid/LiquidRequires EPA-certified thermal destruction (incineration)[1].

Risk Assessment & Mechanistic Causality

In laboratory operations, every safety protocol must be grounded in chemical reality. We do not segregate waste arbitrarily; we do it to prevent specific, predictable reactions.

  • Thermal and Acidic Instability of the Boc Group: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strong acids (e.g., trifluoroacetic acid or HCl). If this compound is inadvertently mixed with highly acidic waste streams, the Boc group will undergo spontaneous cleavage. This reaction rapidly releases isobutylene gas and carbon dioxide. In a sealed waste container, this gas evolution causes catastrophic over-pressurization and potential rupture. Therefore, waste solutions must strictly maintain a pH between 5 and 9[2].

  • Halogen Segregation: The formula C15H22N2O3 contains no halogens (chlorine, bromine, fluorine, or iodine). Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process, as halogenated waste requires specialized scrubbing to neutralize acidic byproducts like HCl[3].

  • Environmental Compliance: As an organic amine derivative, improper disposal into the sanitary sewer violates the Resource Conservation and Recovery Act (RCRA) and institutional guidelines[1][4]. High-temperature incineration is required to convert the organic material completely into CO2, H2O, and NOx.

Visualized Disposal Workflow

WasteWorkflow N1 Waste Generation: Tert-butyl 2-(benzyl(methyl)amino) -2-oxoethylcarbamate N2 Assess Chemical Composition (C15H22N2O3, No Halogens) N1->N2 N3 Segregate as Non-Halogenated Organic Waste N2->N3 Confirmed Non-Halogenated N4 Transfer to HDPE Container (pH 5-9 verified) N3->N4 N5 Apply RCRA Hazardous Waste Label N4->N5 N6 EPA-Certified Incineration (Thermal Destruction) N5->N6 Transport via EHS

Workflow for the segregation and disposal of non-halogenated Boc-protected amino acid waste.

Self-Validating Disposal Protocol

This methodology is designed as a self-validating system. Each operational step includes a mandatory verification check to ensure absolute regulatory compliance before proceeding to the next phase.

Step 1: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) or glass waste container.

  • Causality: HDPE is chemically inert to most organic amides and prevents the solvent leaching or degradation that can occur with standard plastics.

  • Verification: Inspect the container for a tight-fitting cap. Ensure the container is completely dry prior to use to prevent unwanted hydrolysis of the amide bonds.

Step 2: Waste Segregation & pH Control

  • Action: Deposit the chemical strictly into the "Non-Halogenated Organic Waste" stream.

  • Causality: Prevents cross-contamination with chlorinated solvents, reducing the risk of toxic dioxin/furan generation during incineration[3].

  • Verification: Check the existing waste log attached to the container. Confirm no strong acids are present and that the ambient pH of the waste mixture remains between 5 and 9[2].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a Hazardous Waste tag the exact moment the first drop or crystal of waste is added to the container[1].

  • Causality: Federal EPA regulations mandate immediate identification to prevent unknown chemical reactions by subsequent laboratory users[1].

  • Verification: The label must explicitly list the full chemical name ("Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate") and its percentage composition. Do not use shorthand abbreviations like "Boc-Gly-N(Me)Bzl".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA within secondary containment (e.g., a polyethylene tray).

  • Causality: Secondary containment captures catastrophic leaks, preventing environmental release and mitigating slip hazards.

  • Verification: Ensure the SAA is located at or near the point of generation and remains under the direct control of the operator.

Step 5: Empty Container Management

  • Action: Triple-rinse the original, empty chemical bottle with a compatible solvent (e.g., ethanol or water)[2].

  • Causality: Removes residual chemical traces, rendering the glass safe for standard disposal or recycling.

  • Verification: Collect all rinsate into the hazardous waste container. Deface the original label and mark the bottle as "Triple Rinsed"[2].

Spill Response & Decontamination Plan

In the event of an accidental release (solid powder spill or solution leak), execute the following operational plan:

  • Isolation: Evacuate non-essential personnel from the immediate area to prevent tracking the compound across the facility.

  • PPE Upgrade: Don nitrile gloves (double-gloving is highly recommended), chemical splash goggles, and a standard flame-resistant lab coat.

  • Containment Strategy:

    • For Solids: Gently sweep up the material using a static-free brush and dustpan. Causality: Organic powders can generate static electricity; static-free tools prevent the aerosolization and potential ignition of fine dust clouds.

    • For Solutions: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible materials like paper towels for large organic spills, as soaked paper becomes a highly flammable solid waste hazard.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all soapy rinsate as hazardous waste.

  • Final Disposal: Place all spill cleanup materials (vermiculite, contaminated gloves, sweepings) into a sealed, labeled solid hazardous waste container and request an immediate EHS pickup[2].

References

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management Reference Guide Source: Ohio State University Environmental Health and Safety URL:[Link]

  • EHS-201 Regulated Waste Guidelines Source: Emory University Environmental Health and Safety Office URL:[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (CAS Number: 179874-14-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate (CAS Number: 179874-14-7). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety standards and field-proven insights.

Hazard Identification and Risk Assessment

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a research chemical for which a full toxicological profile may not be available. However, based on available Safety Data Sheets (SDS), it is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the GHS07, indicating that it is an irritant and can be harmful[1]. A thorough risk assessment should be conducted before any handling, considering the quantities being used and the nature of the experimental procedures.

Hazard Statement Description Primary Route of Exposure Potential Health Effect
H302Harmful if swallowedIngestionGastrointestinal irritation, nausea, vomiting, and diarrhea[3].
H315Causes skin irritationDermal (Skin) ContactRedness, itching, and inflammation of the skin[1][2].
H319Causes serious eye irritationOcular (Eye) ContactRedness, pain, and potential damage to the eye tissue[1][2].
H335May cause respiratory irritationInhalationCoughing, sneezing, and irritation of the nose, throat, and lungs[1][2].
Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), it is crucial to implement engineering and administrative controls to minimize exposure.[4]

  • Engineering Controls: All work with Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, especially when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood.[4][5] This is the primary method to control inhalation hazards.

  • Administrative Controls: Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6][7][8] This plan should include standard operating procedures (SOPs) for handling this specific compound, information on its hazards, and emergency procedures.[6][8] All personnel must receive training on the contents of the CHP and the specific hazards of the chemicals they work with.[6]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the hazardous chemical.[9][10][11] The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.

Given that this compound causes serious eye irritation (H319), robust eye and face protection is mandatory.

  • Procedure:

    • At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard must be worn at all times in the laboratory.[12]

    • When there is a significant risk of splashing, such as when transferring large volumes of a solution or during a reaction workup, a face shield should be worn in conjunction with chemical splash goggles.[10][12][13] A face shield alone does not provide adequate protection.[12]

  • Rationale: Goggles provide a seal around the eyes to protect against splashes from all directions.[13] A face shield offers an additional layer of protection for the entire face.[10]

To prevent skin irritation (H315) and potential dermal absorption, appropriate protective clothing is essential.

  • Procedure:

    • A flame-resistant lab coat should be worn and fully buttoned.[12]

    • Full-length pants and closed-toe shoes are required laboratory attire.[11][12]

    • For tasks with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.[13]

  • Rationale: A lab coat protects the skin and personal clothing from spills and contamination.[5][10] Closed-toe shoes prevent injuries from dropped objects or spills.[10]

Proper glove selection is critical to prevent skin contact.

  • Procedure:

    • Inspect gloves for any signs of degradation or punctures before use.[13]

    • Wear nitrile gloves for incidental contact. Given that many chemicals can penetrate disposable gloves within seconds, they should be changed immediately upon contamination.[13]

    • For prolonged handling or when immersion is possible, heavier, chemically resistant gloves should be considered. Consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Double-gloving may be appropriate for high-risk procedures.[10]

    • Remove gloves using the proper technique to avoid contaminating your skin.[14]

  • Rationale: Nitrile gloves offer good protection against a wide range of chemicals for short-term use.[10] The SDS for this compound explicitly states to wear protective gloves.[1][2]

While engineering controls like a fume hood are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

  • Procedure:

    • If a fume hood is not available or not functioning correctly, or if there is a potential for generating significant aerosols or dust outside of a containment device, a NIOSH-approved respirator may be required.[10]

    • The type of respirator will depend on the concentration of the airborne contaminant.[10] A risk assessment should be conducted by an environmental health and safety professional to determine the appropriate level of respiratory protection.

    • Personnel required to wear respirators must be part of a written respiratory protection program, which includes training, fit-testing, and medical surveillance, as per OSHA regulations.

  • Rationale: This compound may cause respiratory irritation (H335).[1][2] A respirator protects against inhaling harmful dust or vapors.

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Experiment handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Container clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Procedure:

    • Segregation: All waste contaminated with Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and contaminated PPE, must be collected in a designated hazardous waste container.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate". The container must be kept closed when not in use.[7]

    • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[3][14][15]

  • Rationale: Improper disposal can lead to environmental contamination and potential exposure to waste handlers. Following established protocols ensures compliance with federal and local regulations.

By adhering to these guidelines, researchers can safely handle Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, minimizing the risk of exposure and ensuring a safe and compliant laboratory environment.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • OSHA Standards for Biological Laboratories - ASPR. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
  • Safety Data Sheet - TERT-BUTYL 2-(BENZYL(METHYL)AMINO) ETHYL(METHYL)CARBAMATE. (2024, December 19). CymitQuimica.
  • Technical Guide on the Safety and Handling of tert-Butyl (2-(benzylamino)ethyl)carbamate. (n.d.). Benchchem.
  • NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
  • TERT-BUTYL {(1S)-2-[BENZYL(METHYL)AMINO]-2-OXO-1-PHENYLETHYL}CARBAMATE HYDROCHLORIDE - NextSDS. (n.d.).
  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.).
  • 5 - SAFETY DATA SHEET. (2010, October 28).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate | 6926-09-6 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - Aaron Chemicals. (2024, November 1).
  • MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate - Capot Chemical. (n.d.).
  • tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • TERT-BUTYL 2-(BENZYL(METHYL)AMINO)-2-OXOETHYLCARBAMATE - Sigma-Aldrich. (n.d.).
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7).
  • Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC. (n.d.).
  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums | Organic Process Research & Development - ACS Publications. (2020, December 15).
  • Substituted carbamate synthesis by carbamidation - Organic Chemistry Portal. (n.d.).
  • Preparation of Methyl N-Substituted Carbamates from Amides Through N-Chloroamides. | Request PDF - ResearchGate. (n.d.).

Sources

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